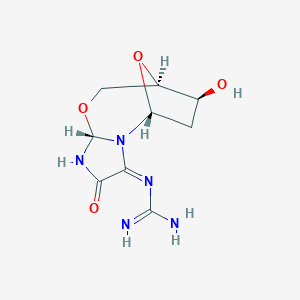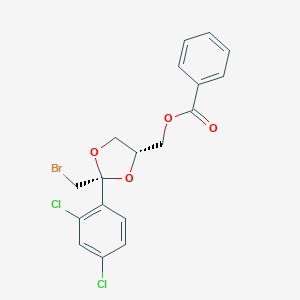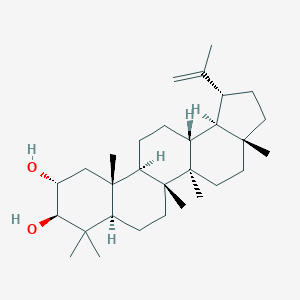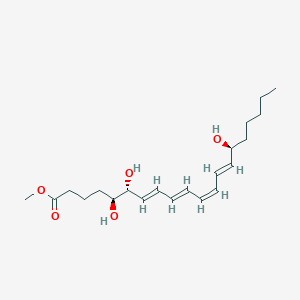
Sodium 4-hydroxybutane-1-sulphonate
Übersicht
Beschreibung
Sodium 4-hydroxybutane-1-sulphonate, also known as Sodium 4-hydroxybutane-1-sulfonate, is a chemical compound with the molecular formula C4H9NaO4S and a molecular weight of 176.17 . It is typically stored at 4°C in a sealed container, away from moisture .
Synthesis Analysis
While specific synthesis methods for Sodium 4-hydroxybutane-1-sulphonate were not found, related compounds have been synthesized from fatty amine, acrylic acid, and sodium 3-chloro-2-hydroxypropyl sulfonate by a two-step reaction . Sodium sulfinates have also been used as building blocks for synthesizing many valuable organosulfur compounds .Molecular Structure Analysis
The InChI code for Sodium 4-hydroxybutane-1-sulphonate is 1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 . This indicates that the compound contains a sodium atom, a sulfonate group, and a 4-hydroxybutane group.Physical And Chemical Properties Analysis
Sodium 4-hydroxybutane-1-sulphonate is slightly soluble in methanol and water . It has a molecular weight of 176.17 .Wissenschaftliche Forschungsanwendungen
It’s worth noting that sodium sulfinates, a broader category of compounds that includes Sodium 4-hydroxybutane-1-sulphonate, have seen substantial progress in their synthetic applications over the last decade . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Heterocyclic Building Blocks
Sodium 4-hydroxybutane-1-sulphonate can be used as a building block in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes.
Preparation of Conjugated Polymers
This compound can be employed as a reactant in the preparation of conjugated polymers, including polybetaine and poly [2-ethynyl-N-(4-sulfobutyl)pyridinium betaine] .
Preparation of Bronsted Acid Catalysts
Sodium 4-hydroxybutane-1-sulphonate can be used in the preparation of Bronsted acid catalysts such as 4-(succinimido)-1-butane sulfonic acid and poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate . These catalysts facilitate the synthesis of 1-amidoalkyl-2-naphthols, substituted quinolines, and pyrano[4,3-b]pyran derivatives .
Pharmaceutical Excipient
Sodium 4-hydroxybutane-1-sulphonate can be used as an excipient in pharmaceutical formulations . It can help improve the solubility and stability of active pharmaceutical ingredients .
Quality Control in Pharmaceutical Manufacturing
This compound can be used as a reference standard in the quality control of pharmaceutical products . For instance, it can be used in the simultaneous determination of impurities in betadex sulfobutyl ether sodium by LC-MS/MS .
Chemical Synthesis
Sodium 4-hydroxybutane-1-sulphonate can be used as a reagent in chemical synthesis . It can participate in various reactions to form new compounds .
Material Science
In material science, this compound could potentially be used in the development of new materials . Its unique chemical properties might contribute to the properties of the resulting materials .
Biochemical Research
Given its chemical properties, Sodium 4-hydroxybutane-1-sulphonate may be used in biochemical research, such as studies on enzyme kinetics or protein structure .
Environmental Science
This compound could potentially be used in environmental science, for instance, in studies related to pollution control or waste management .
Safety And Hazards
When handling Sodium 4-hydroxybutane-1-sulphonate, it is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
sodium;4-hydroxybutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBQJUJNQVBHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxybutane-1-sulphonate | |
CAS RN |
31465-25-5 | |
| Record name | Sodium 4-hydroxybutane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-HYDROXY-1-BUTANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q69023S5KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)


![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)








